molecular formula C7H13NO B8458956 1-Methyl-3-pyrrolidineacetaldehyde

1-Methyl-3-pyrrolidineacetaldehyde

Cat. No.: B8458956
M. Wt: 127.18 g/mol
InChI Key: NOZVWGYUAJTZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-pyrrolidineacetaldehyde is a chemical compound offered for research and development purposes. It is intended for use in laboratory settings by qualified professionals. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. Researchers are responsible for ensuring safe handling and disposal of this material in accordance with their institution's guidelines and all applicable local, state, and federal regulations. Please handle this product with appropriate personal protective equipment and in a well-ventilated environment. To obtain a detailed specification sheet, certificate of analysis, or safety data sheet, please contact our technical support team.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-(1-methylpyrrolidin-3-yl)acetaldehyde

InChI

InChI=1S/C7H13NO/c1-8-4-2-7(6-8)3-5-9/h5,7H,2-4,6H2,1H3

InChI Key

NOZVWGYUAJTZIS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Methyl-3-pyrrolidineacetaldehyde with structurally related pyrrolidine derivatives from the provided evidence, focusing on molecular features, substituents, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Evidence Reference
This compound C₇H₁₃NO 127.18 1-methyl, 3-acetaldehyde N/A
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₇H₁₁NO₃ 157.17 1-methyl, 5-oxo (ketone), 3-carboxylic acid
Methyl 1-acetyloxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylate C₁₄H₂₃NO₅ 285.34 1-acetyloxy, 2,2,5,5-tetramethyl, 3-carboxylate ester
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime C₂₂H₃₅FN₂O₂Si 422.62 Pyrrolidinyl, fluoronicotinaldehyde oxime, tert-butyldimethylsilyloxy-protected hydroxymethyl

Key Structural and Functional Differences:

Functional Groups: this compound features an aldehyde group, which is absent in the carboxylic acid () and ester derivatives (). Aldehydes are more reactive than carboxylic acids or esters, making the target compound suitable for condensation or redox reactions.

Substituent Complexity: The tert-butyldimethylsilyloxy (TBS) group in provides steric bulk and protection for hydroxymethyl groups, a feature absent in the simpler 1-methyl-3-acetaldehyde structure. This difference impacts solubility and synthetic applications . Tetramethyl substitution in enhances hydrophobicity and conformational rigidity compared to the mono-methylated target compound .

The carboxylic acid derivative () has ionizable groups, making it water-soluble at physiological pH, unlike the neutral aldehyde .

Research Findings and Implications

Reactivity: Aldehydes (target compound) undergo nucleophilic additions more readily than esters () or carboxylic acids (), enabling applications in imine or hydrazone formation .

Biological Relevance :

  • Carboxylic acid derivatives () are common in drug metabolites due to their polarity, whereas aldehydes (target) are less stable in vivo but serve as intermediates in alkaloid biosynthesis .

Synthetic Utility :

  • The tetramethylpyrrolidine ester () highlights the role of steric hindrance in asymmetric catalysis, a design principle that could be extended to the target compound for chiral synthesis .

Preparation Methods

Synthesis of 1-Methyl-3-pyrrolidinol

The CN113321605A patent outlines a two-step method starting with malic acid (compound I) and 40% methylamine aqueous solution (compound II):

  • Ring-closure reaction :

    • Solvent : Toluene, xylene, or chlorobenzene.

    • Conditions : Reflux at 100–120°C for 10–18 hours.

    • Intermediate : 3-Hydroxy-1-methylcyclobutanediamide (compound III), isolated via recrystallization (40–60 g yield).

  • Reduction reaction :

    • Reducing agents : Sodium borohydride, potassium borohydride, or boron trifluoride-ethyl ether.

    • Solvent : Tetrahydrofuran (THF) under inert gas.

    • Workup : Hydrochloric acid quenching and ethyl acetate extraction.

    • Yield : 27.9–41.5 g of 1-methyl-3-pyrrolidinol.

High-Pressure Alkylation Route

ChemicalBook describes a one-pot synthesis from 1,4-dichloro-2-butanol and methylamine:

  • Reaction conditions :

    • Solvent : Aqueous methylamine (40% w/w).

    • Pressure : 1.0 ± 0.1 MPa.

    • Temperature : 120°C for 10 hours.

  • Workup :

    • NaOH addition to precipitate byproducts.

    • Ethanol washing and vacuum distillation.

  • Yield : 64.8% (46.7 g) of 1-methyl-3-pyrrolidinol.

  • Oxidation : Similar to Method 1, PCC or TEMPO/NaOCl systems yield the aldehyde.

Comparative Analysis of Methods

ParameterRing-Closure RouteHigh-Pressure Route
Starting MaterialMalic acid1,4-Dichloro-2-butanol
Key ReagentsNaBH₄, THFMethylamine, NaOH
Reaction Time18–24 hours10 hours
Yield (Pyrrolidinol)70–93%64.8%
ScalabilityIndustrialLab-scale
Safety ConcernsBorohydride handlingHigh-pressure reactor

Challenges and Optimization

  • Purity Control : Recrystallization in propanol/n-heptane ensures >99% purity for intermediates.

  • Byproduct Management : Dimethyl sulfate in reduction steps requires careful quenching.

  • Catalyst Recycling : Boron trifluoride-ethyl ether can be recovered via distillation .

Q & A

(Basic) What are the established synthetic pathways for preparing 1-Methyl-3-pyrrolidineacetaldehyde, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
this compound can be synthesized via reductive amination of pyrrolidine derivatives with appropriate aldehydes. Key parameters include:

  • Temperature Control: Maintain 0–5°C during aldehyde introduction to minimize side reactions (e.g., over-alkylation) .
  • Catalyst Selection: Use sodium cyanoborohydride (NaBH3CN) for selective reduction of imine intermediates .
  • pH Optimization: Adjust reaction pH to ~6–7 to stabilize the imine intermediate and prevent decomposition .
    Yield optimization requires iterative adjustments of these parameters, validated via thin-layer chromatography (TLC) or HPLC .

(Basic) Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate. Compare retention times with synthetic standards .
  • Nuclear Magnetic Resonance (NMR): Assign peaks using ¹H NMR (500 MHz, CDCl3) to confirm the aldehyde proton (~9.8 ppm) and pyrrolidine methyl group (~2.3 ppm) .
  • Mass Spectrometry (MS): Validate molecular weight via ESI-MS (expected [M+H]+: 142.1). Discrepancies may indicate residual solvents or byproducts .

(Advanced) How can researchers resolve discrepancies between computational predictions and experimental data in the reactivity of this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., hydride transfer vs. nucleophilic attack) .
  • In-Situ Spectroscopy: Use FT-IR or Raman to monitor intermediates during reactions. For example, detect imine formation (C=N stretch ~1650 cm⁻¹) .
  • Validation of Computational Models: Refine density functional theory (DFT) calculations using experimental activation energies. Adjust solvation models (e.g., COSMO-RS) to better match observed solvent effects .

(Advanced) What strategies are recommended for elucidating the mechanism of nucleophilic reactions involving this compound?

Methodological Answer:

  • Isotopic Labeling: Introduce ¹³C labels at the aldehyde carbon to track nucleophilic addition pathways via ¹³C NMR .
  • Kinetic Profiling: Perform pseudo-first-order kinetics under varying nucleophile concentrations to distinguish between SN1 and SN2 mechanisms .
  • Computational Mapping: Use Gaussian-09 to calculate transition states and identify steric/electronic barriers influencing regioselectivity .

(Basic) What are the best practices for purifying this compound to achieve high chemical purity?

Methodological Answer:

  • Column Chromatography: Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 v/v) as eluent. Monitor fractions via TLC (Rf ~0.4) .
  • Recrystallization: Dissolve crude product in warm ethanol (40°C) and cool to −20°C for 12 hours to isolate crystalline product .
  • Final Validation: Confirm purity >98% via HPLC (UV detection at 254 nm) and ¹H NMR integration .

(Advanced) How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

Methodological Answer:

  • Analog Synthesis: Modify the pyrrolidine ring (e.g., introduce fluorine at C3) or replace the aldehyde with a ketone to assess bioactivity shifts .
  • In Vitro Assays: Test derivatives against target enzymes (e.g., monoamine oxidases) using fluorometric assays. IC50 values guide SAR trends .
  • Molecular Docking: Use AutoDock Vina to predict binding affinities. Correlate docking scores (e.g., ΔG values) with experimental IC50 data .

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